4-(4-Ethylthiophenyl)phenol
Description
4-(4-Ethylthiophenyl)phenol: is an organic compound with the molecular formula C14H14OS . It consists of a phenol group substituted with a 4-ethylthiophenyl group. This compound is notable for its unique structure, which combines the properties of both phenols and thioethers, making it an interesting subject for various chemical studies .
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGPIOSPIBBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylthiophenyl)phenol typically involves the following steps:
Formation of 4-ethylthiophenyl bromide: This can be achieved by brominating 4-ethylthiophenyl using bromine in the presence of a catalyst.
Coupling Reaction: The 4-ethylthiophenyl bromide is then coupled with phenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylthiophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group is highly reactive in electrophilic aromatic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, aluminum chloride.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions under basic conditions
Major Products:
Oxidation: Quinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols.
Nucleophilic Aromatic Substitution: Substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(4-Ethylthiophenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity, leading to antimicrobial effects.
Cell Signaling Pathways: It can modulate cell signaling pathways and gene expression, contributing to its biological activities.
Comparison with Similar Compounds
Phenol: A simple phenolic compound with similar antioxidant and antimicrobial properties.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of an ethylthio group.
4-Ethylphenol: Similar structure but without the thioether linkage.
Uniqueness: 4-(4-Ethylthiophenyl)phenol is unique due to the presence of both a phenol group and a thioether linkage, which imparts distinct chemical and biological properties compared to other phenolic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
